2-(2-Bromoethyl)oxirane
Overview
Description
2-(2-Bromoethyl)oxirane, also known as 4-bromo-1,2-epoxybutane, is an organic compound with the molecular formula C4H7BrO. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry .
Mechanism of Action
Target of Action
It’s known that this compound can cause irritation to the eyes and skin, and it can affect the respiratory system .
Mode of Action
It’s known that the compound has a chiral center, which could potentially interact with biological targets in a stereospecific manner .
Result of Action
It’s known that the compound can cause irritation to the eyes and skin, and it can affect the respiratory system .
Action Environment
The action of 2-(2-Bromoethyl)oxirane can be influenced by environmental factors. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The compound should be handled with personal protective equipment and in an environment with adequate ventilation . It’s also noted that the compound should be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Bromoethyl)oxirane can be synthesized through the reaction of 4-bromo-1-butene with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane. The reaction mixture is stirred for 24 hours, during which a white precipitate forms. The phases are then separated using sodium hydroxide solution .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of bromobutane with tert-butanol peroxide. The reaction is carried out at an appropriate temperature to generate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)oxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: These reactions can proceed via nucleophilic attack, leading to the formation of different products depending on the reaction conditions.
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.
Basic Conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for these reactions.
Major Products:
Under Acidic Conditions: The major products are typically alcohols or ethers, depending on the nucleophile used.
Under Basic Conditions: The products are often diols or other substituted compounds.
Scientific Research Applications
2-(2-Bromoethyl)oxirane has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Epichlorohydrin: Similar to 2-(2-Bromoethyl)oxirane, epichlorohydrin is an epoxide with a halogen substituent. it contains a chlorine atom instead of a bromine atom.
Epifluorohydrin: This compound is another halogenated epoxide, but it contains a fluorine atom.
Glycidol: Glycidol is an epoxide with a hydroxyl group, making it more hydrophilic compared to this compound.
Uniqueness: this compound is unique due to its bromine substituent, which imparts different reactivity and selectivity compared to other halogenated epoxides. The presence of the bromine atom makes it more reactive in substitution reactions, providing access to a wider range of chemical transformations .
Properties
IUPAC Name |
2-(2-bromoethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODPGZNBMIZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313624 | |
Record name | 2-(2-Bromoethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13287-42-8 | |
Record name | 2-(2-Bromoethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13287-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocirane, (2-bromoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13287-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Bromoethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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